

physical and chemical properties of 2-tert-Butyl-4-hydroxyanisole-d3

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Compound of Interest

Compound Name: 2-tert-Butyl-4-hydroxyanisole-d3

Cat. No.: B129344

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An In-depth Technical Guide to 2-tert-Butyl-4-hydroxyanisole-d3

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-tert-Butyl-4-hydroxyanisole-d3 (d3-BHA) is the deuterated analog of the synthetic antioxidant 2-tert-butyl-4-hydroxyanisole (BHA). BHA is a widely used preservative in the food, cosmetics, and pharmaceutical industries to prevent oxidative degradation. The deuteration of BHA, specifically on the methoxy group, makes it a valuable tool in various research applications, particularly in pharmacokinetic and metabolic studies where it serves as an internal standard for the accurate quantification of BHA in biological matrices. This guide provides a comprehensive overview of the physical and chemical properties, analytical methodologies, and biological significance of **2-tert-Butyl-4-hydroxyanisole-d3**.

Physical and Chemical Properties

The physical and chemical properties of **2-tert-Butyl-4-hydroxyanisole-d3** are summarized in the table below. The data for the non-deuterated form, 2-tert-Butyl-4-hydroxyanisole, is also provided for comparison. The primary difference between the two compounds is the isotopic substitution of three hydrogen atoms with deuterium on the methoxy group, resulting in a slightly higher molecular weight for the deuterated compound.

Property	2-tert-Butyl-4-hydroxyanisole-d3	2-tert-Butyl-4-hydroxyanisole
CAS Number	1794892-02-6[1]	88-32-4
Molecular Formula	C ₁₁ H ₁₃ D ₃ O ₂	C ₁₁ H ₁₆ O ₂
Molecular Weight	183.26 g/mol	180.24 g/mol
Appearance	White to off-white solid	Waxy solid
Melting Point	Not explicitly reported; expected to be similar to the non-deuterated form.	48-55 °C
Boiling Point	Not explicitly reported; expected to be similar to the non-deuterated form.	264-270 °C
Solubility	Slightly soluble in Chloroform and Methanol.	Insoluble in water; soluble in ethanol, methanol, propylene glycol, fats, and oils.

Synthesis

The synthesis of 2-tert-Butyl-4-hydroxyanisole is typically achieved through the alkylation of 4-methoxyphenol with isobutylene. For the synthesis of **2-tert-Butyl-4-hydroxyanisole-d3**, a deuterated methylating agent would be used in the synthesis of the 4-methoxyphenol precursor or in a subsequent methylation step. A general, non-deuterated synthesis is described below.

General Synthesis of 2-tert-Butyl-4-hydroxyanisole

A common method involves the Friedel-Crafts alkylation of 4-methoxyphenol.

- Reactants: 4-methoxyphenol and isobutylene (or tert-butanol as a source of the tert-butyl group).
- Catalyst: A protic acid such as sulfuric acid or phosphoric acid, or a Lewis acid.

- Procedure: 4-methoxyphenol is reacted with isobutylene in the presence of the acid catalyst. The reaction mixture is then neutralized, and the product is isolated and purified, often by distillation or crystallization. This process typically yields a mixture of 2-tert-butyl-4-hydroxyanisole and 3-tert-butyl-4-hydroxyanisole.

For the synthesis of the deuterated compound, a common strategy would involve the methylation of tert-butylhydroquinone using a deuterated methylating agent, such as deuterated dimethyl sulfate ((CD₃)₂SO₄).

Experimental Protocols

The analysis of **2-tert-Butyl-4-hydroxyanisole-d₃**, particularly when used as an internal standard, often involves chromatographic techniques. The following are general protocols for related non-deuterated compounds that can be adapted.

Thin-Layer Chromatography (TLC) for BHA Isomers

- Stationary Phase: Silica gel plates.
- Mobile Phase: A non-polar solvent system, such as chloroform.
- Sample Preparation: Dissolve the sample in a suitable organic solvent like ether.
- Development: Spot the sample on the TLC plate and develop the chromatogram in a chamber saturated with the mobile phase.
- Visualization: The spots can be visualized by spraying with a solution of ferric chloride and potassium ferricyanide, which produces blue spots.

Gas Chromatography (GC) for BHA Isomers

- Column: A capillary column suitable for the analysis of phenolic compounds, such as one with a 5% phenyl-methylpolysiloxane stationary phase.
- Injector and Detector: A split/splitless injector and a flame ionization detector (FID).
- Carrier Gas: Helium or nitrogen.

- **Temperature Program:** An initial oven temperature of around 150°C, followed by a ramp to a final temperature of approximately 250°C.
- **Sample Preparation:** The sample is dissolved in a suitable solvent like acetone. Derivatization to form trimethylsilyl ethers may be employed to improve chromatographic performance.

High-Performance Liquid Chromatography (HPLC) for BHA Isomers

- **Column:** A reverse-phase C18 column.
- **Mobile Phase:** A gradient of acetonitrile and water is commonly used.
- **Detector:** A UV detector set to a wavelength of around 280 nm.
- **Sample Preparation:** The sample is dissolved in the mobile phase or a compatible solvent.

Biological Significance and Signaling Pathways

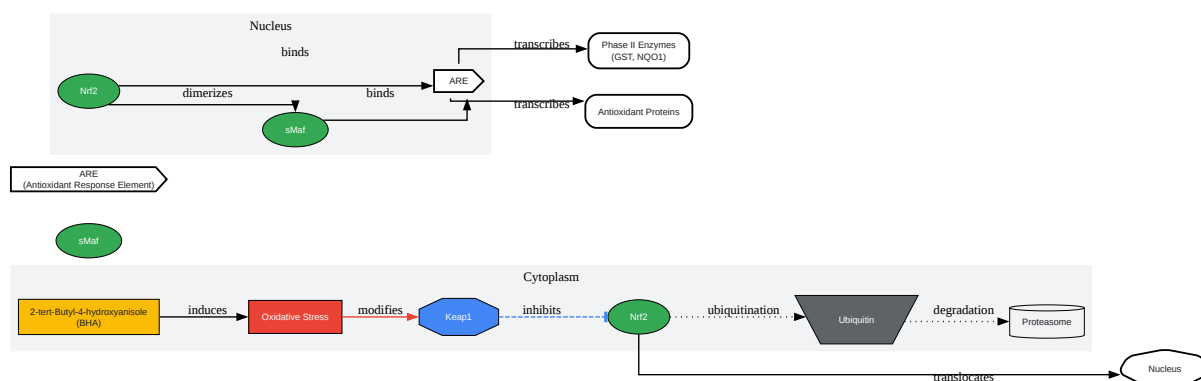
2-tert-Butyl-4-hydroxyanisole-d3 is primarily used as an internal standard in pharmacokinetic studies to quantify BHA levels in biological samples.^[1] The biological activity of BHA itself is of significant interest to researchers. BHA is known to be an antioxidant and has been shown to induce the expression of phase II detoxification enzymes. This induction is a key mechanism of its protective effects against chemical carcinogenesis.

The Keap1-Nrf2 Signaling Pathway

The induction of phase II enzymes by BHA is primarily mediated through the Keap1-Nrf2 signaling pathway.^{[2][3][4]} Under normal conditions, the transcription factor Nrf2 is kept in the cytoplasm by its inhibitor, Keap1, which facilitates its ubiquitination and subsequent degradation by the proteasome.

When cells are exposed to electrophiles or oxidative stress, such as that induced by BHA or its metabolites, cysteine residues in Keap1 are modified. This modification leads to a conformational change in Keap1, preventing it from binding to Nrf2. As a result, Nrf2 is stabilized, accumulates in the cytoplasm, and translocates to the nucleus.

In the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter region of various genes. This binding initiates the transcription of a battery of cytoprotective genes, including those for phase II detoxification enzymes like glutathione S-transferases (GSTs) and NAD(P)H:quinone oxidoreductase 1 (NQO1), as well as antioxidant proteins.



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Caption: The Keap1-Nrf2 signaling pathway activated by BHA.

Applications in Research

The primary application of **2-tert-Butyl-4-hydroxyanisole-d3** is as an internal standard for the quantification of BHA in various matrices, especially in biological samples for pharmacokinetic and metabolism studies.[1] The use of a stable isotope-labeled internal standard is the gold standard in mass spectrometry-based quantification because it co-elutes with the analyte and experiences similar matrix effects and ionization suppression, leading to highly accurate and precise measurements.

Beyond its role as an internal standard, the study of BHA and its deuterated analogs contributes to the understanding of:

- Drug Metabolism and Pharmacokinetics (DMPK): Elucidating the metabolic fate of phenolic antioxidants.
- Toxicology: Investigating the mechanisms of toxicity and carcinogenicity of food additives.
- Pharmacology: Exploring the potential of Nrf2 activators in the prevention and treatment of diseases associated with oxidative stress, such as cancer and neurodegenerative disorders.

Conclusion

2-tert-Butyl-4-hydroxyanisole-d3 is a crucial analytical tool for researchers in the fields of drug development, food science, and toxicology. Its physical and chemical properties are very similar to its non-deuterated counterpart, with the key difference being its increased mass due to deuterium labeling. This property makes it an ideal internal standard for mass spectrometric analysis. Furthermore, the biological activity of the parent compound, BHA, particularly its role in the induction of cytoprotective enzymes via the Keap1-Nrf2 pathway, continues to be an active area of research with implications for disease prevention and therapy. This technical guide provides a foundational understanding of **2-tert-Butyl-4-hydroxyanisole-d3** for professionals in the scientific community.

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